L-threo-Sphingosine
L-threo-Sphingosine
Sphingosines are long-chain base precursors of cellular sphingolipids and are used directly in the synthesis of ceramide. Sphingosine can exist in four stereoisomers, however only D-erythro-sphingosine occurs naturally. L-threo-Sphingosine C-18, an analog of D-erythro-sphingosine, inhibits protein kinase C in mixed micelle assays with 50% inhibition at 2.2 mol % making it a slightly more potent inhibitor compared to D-erythro-sphingosine (50% inhibition at 2.8 mol %) or other analogs of shorter alkyl chain length. Addition of L-threo-Sphingosine C-18 to primary cultured cerebellar cells does not decrease serine palmitoyltransferase (SPT) activity, the rate-limiting enzyme in ceramide biosynthesis, whereas under similar conditions D-erythro-sphingosine inhibits SPT activity.
L-threo-Sphingosine is an amino alcohol.
L-threo-Sphingosine is an amino alcohol.
Brand Name:
Vulcanchem
CAS No.:
25695-95-8
VCID:
VC0005492
InChI:
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18-/m0/s1
SMILES:
CCCCCCCCCCCCCC=CC(C(CO)N)O
Molecular Formula:
C18H37NO2
Molecular Weight:
299.5 g/mol
L-threo-Sphingosine
CAS No.: 25695-95-8
VCID: VC0005492
Molecular Formula: C18H37NO2
Molecular Weight: 299.5 g/mol
* For research use only. Not for human or veterinary use.

Description | Sphingosines are long-chain base precursors of cellular sphingolipids and are used directly in the synthesis of ceramide. Sphingosine can exist in four stereoisomers, however only D-erythro-sphingosine occurs naturally. L-threo-Sphingosine C-18, an analog of D-erythro-sphingosine, inhibits protein kinase C in mixed micelle assays with 50% inhibition at 2.2 mol % making it a slightly more potent inhibitor compared to D-erythro-sphingosine (50% inhibition at 2.8 mol %) or other analogs of shorter alkyl chain length. Addition of L-threo-Sphingosine C-18 to primary cultured cerebellar cells does not decrease serine palmitoyltransferase (SPT) activity, the rate-limiting enzyme in ceramide biosynthesis, whereas under similar conditions D-erythro-sphingosine inhibits SPT activity. L-threo-Sphingosine is an amino alcohol. |
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CAS No. | 25695-95-8 |
Product Name | L-threo-Sphingosine |
Molecular Formula | C18H37NO2 |
Molecular Weight | 299.5 g/mol |
IUPAC Name | (E,2S,3S)-2-aminooctadec-4-ene-1,3-diol |
Standard InChI | InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18-/m0/s1 |
Standard InChIKey | WWUZIQQURGPMPG-DNWQSSKHSA-N |
Isomeric SMILES | CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)N)O |
SMILES | CCCCCCCCCCCCCC=CC(C(CO)N)O |
Canonical SMILES | CCCCCCCCCCCCCC=CC(C(CO)N)O |
Appearance | Unit:10 mgSolvent:nonePurity:98+%Physical solid |
Synonyms | 2S-amino-4E-octadecene-1,3S-diol |
Reference | 1. Y. Hannun et al. “Stereoselectivity of Induction of the Retinoblastoma Gene Product (pRb) Dephosphorylation by D-erythro-Sphingosine Supports a Rolefor pRb in Growth Suppression by Sphingosine” Biochemistry, vol. 34 pp. 1885-1892, 19952. C. King et al. “Sphingosine Is a Novel Activator of 3-Phosphoinositide-dependent Kinase 1” The Journal of Biological Chemistry, vol. 275(24) pp.18108-18113, 20003. S. Spiegel et al. “Stereospeci~cityo f Sp~ingosine-indu~eIdnt racellular Calcium Mobilization and Cellular Proliferation” Journal of BiologicalChemistry, vol. 269 pp. 17924-17930, 19944. V. Stevens et al. “Structural requirements for long-chain (sphingoid) base inhibition of protein kinase C in vitro and for the cellular effects of thesecompounds” Biochemistry, vol. 28, 3138-3145, 1989 |
PubChem Compound | 11130338 |
Last Modified | Sep 12 2023 |
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